5-Methoxyisoquinoline
Overview
Description
5-Methoxyisoquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity : Research indicates that derivatives of tetrahydroisoquinoline (THIQ), a category to which 5-Methoxyisoquinoline is related, have been evaluated for their binding abilities to serotonin receptors, specifically 5-HT(1A) and 5-HT(2A). These studies focus on understanding the interaction with neurotransmitter systems and can be relevant in neurological and psychiatric research (Bojarski et al., 2004).
Chemosensor Development : A variant of the compound, 5-Chloro-8-methoxyquinoline, has been used to develop a chemosensor for detecting cadmium ions. This application is significant in environmental monitoring and safety, particularly for detecting heavy metals in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial and Antifungal Activity : Isoquinolone alkaloids, closely related to this compound, exhibit potent antibacterial and antifungal activities. These compounds have been isolated from various natural sources, including endophytic fungi, and show promise in developing new antimicrobial agents (Ma et al., 2017).
Potential Anticancer Agent : A specific isoquinoline derivative, 1,5‐Dihydroxy‐4‐methoxyisoquinoline, has demonstrated moderate cytotoxicity against tumor cells and an inhibitory effect on cell migration. This research suggests its potential as an anticancer agent, particularly in targeting esophageal squamous cancer cells (Guo et al., 2017).
Inhibition of Tubulin Polymerization : Methoxy-substituted isoquinolines have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division. This property is explored for developing new cytostatic agents, particularly in breast cancer treatment (Gastpar et al., 1998).
- for Estrogen Receptors**: Certain methoxysubstituted indolo[2,1‐a]isoquinolines, which are structurally related to this compound, have shown affinity for estrogen receptors. This research is pertinent in developing novel cytostatic agents for cancer treatment, particularly those that target estrogen receptors (Ambros et al., 1988).
Investigation of Alcohol Preference : Studies on the effects of tetrahydroisoquinoline alkaloids, related to this compound, have explored their impact on ethanol preference in rats. This research provides insights into the neurochemical pathways involved in alcohol preference and addiction (Geller et al., 1973).
Exploration of Tubulin-Polymerization Inhibitors : The 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to this compound, has been modified to produce novel compounds that inhibit tubulin polymerization. This research is significant in the development of new cancer therapeutics, specifically targeting the colchicine site on tubulin (Wang et al., 2014).
Synthesis of Isoquinolines for Drug Development : The synthesis of isoquinolines from indanones, including 5-Methoxy derivatives, plays a crucial role in the total synthesis of various compounds, such as illudinine. This research is pivotal in pharmaceutical chemistry for developing new drugs (Shanker & Rao, 1993).
Investigation of Melatonin Receptor Binding : Derivatives of 5,6-dihydroindolo[2,1-a]isoquinolines, structurally related to this compound, have been developed as melatonin analogs to investigate the binding site of the melatonin receptor. This research is relevant in understanding the pharmacological effects of melatonin and developing new therapeutic agents (Faust et al., 2000).
Properties
IUPAC Name |
5-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNEMBSIAIKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548464 | |
Record name | 5-Methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90806-58-9 | |
Record name | 5-Methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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